In Vivo Potency in Rat Passive Foot Anaphylaxis: Ahr 5333 vs. Azatadine, Ketotifen, Oxatomide, Albuterol, and Aminophylline
In a rat passive foot anaphylaxis model, Ahr 5333 exhibited substantially greater potency than several established antiallergy agents. When compared directly, Ahr 5333 was approximately 2‑fold more potent than azatadine, 3‑fold more potent than ketotifen, 5‑fold more potent than oxatomide, 6‑fold more potent than albuterol, and approximately 50‑fold more potent than aminophylline [REFS‑1]. This quantitative advantage highlights Ahr 5333‘s enhanced efficacy in suppressing IgE‑mediated immediate hypersensitivity reactions in the rat model.
| Evidence Dimension | In vivo potency (relative potency) in rat passive foot anaphylaxis model |
|---|---|
| Target Compound Data | Ahr 5333 (reference potency = 1×) |
| Comparator Or Baseline | Azatadine (2×), Ketotifen (~3×), Oxatomide (~5×), Albuterol (6×), Aminophylline (~50×) |
| Quantified Difference | Ahr 5333 is 2–50× more potent than comparators |
| Conditions | Rat passive foot anaphylaxis model; oral administration; Yanni et al., 1988 |
Why This Matters
This direct, multi‑comparator dataset enables informed selection of Ahr 5333 over weaker alternatives for rat‑based immediate hypersensitivity research, reducing the likelihood of under‑dosing or model failure.
- [1] Yanni JM, Foxwell MH. Effects of AHR‑5333, a new potential antiallergy compound, in in vivo models of immediate hypersensitivity. Int Arch Allergy Appl Immunol. 1988;85(4):428‑433. View Source
